4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride
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Overview
Description
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is an organic compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol . This compound is characterized by the presence of a fluoro group, a prop-2-yn-1-yl group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway . These reactive species may play an important role in the compound’s interaction with its targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride are not well-studied. It is known that aniline derivatives can participate in various biochemical reactions. For instance, they can undergo nucleophilic substitution reactions
Cellular Effects
Aniline derivatives can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 4-fluoroaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aniline moiety can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different functional groups replacing the fluoro group.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines with reduced aniline moiety.
Comparison with Similar Compounds
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride: Similar structure but with an additional oxygen atom in the prop-2-yn-1-yl group.
N-(prop-2-yn-1-yl)-4-fluoroaniline: Lacks the hydrochloride salt form.
Uniqueness: 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-fluoro-N-prop-2-ynylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSJBUCDBQMGMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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